3-(4-Methoxyphenyl)-2-methylpropanal

Catalog No.
S1892199
CAS No.
5462-06-6
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Methoxyphenyl)-2-methylpropanal

CAS Number

5462-06-6

Product Name

3-(4-Methoxyphenyl)-2-methylpropanal

IUPAC Name

3-(4-methoxyphenyl)-2-methylpropanal

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-6,8-9H,7H2,1-2H3

InChI Key

VLFBSPUPYFTTNF-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)OC)C=O

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)C=O

Chemical Properties

3-(4-Methoxyphenyl)-2-methylpropanal, also known as 4-Methoxy-α-methylbenzenepropanal or Canthoxal, is an aromatic aldehyde with the chemical formula C11H14O2. Its properties have been explored in scientific research. You can find its basic structure and information on PubChem https://pubchem.ncbi.nlm.nih.gov/compound/3-4-Methoxyphenyl-2-methylpropanal.

Potential Applications

Scientific studies have investigated the potential applications of 3-(4-Methoxyphenyl)-2-methylpropanal in various fields, including:

  • Organic synthesis: As a building block for the synthesis of more complex molecules. For instance, a 2003 study describes its use in the preparation of chroman derivatives [1].
  • Biological studies: For its potential biological properties. However, more research is needed in this area.

3-(4-Methoxyphenyl)-2-methylpropanal, also known by its IUPAC name, is an organic compound with the molecular formula C₁₁H₁₄O₂. It features a 4-methoxyphenyl group attached to a 2-methylpropanal backbone. This compound is characterized by its aromatic nature, stemming from the methoxy-substituted phenyl ring, and exhibits a distinctive aldehyde functional group. It is typically found as a colorless to pale yellow liquid with a sweet, floral aroma, making it of interest in various applications, particularly in the fragrance industry .

Typical of aldehydes, including:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles such as alcohols to form hemiacetals or acetals.
  • Oxidation: Under oxidative conditions, it can be converted into carboxylic acids.
  • Reduction: This compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It can undergo reactions with amines to form imines or with other carbonyl compounds in aldol condensation reactions.

These reactions are significant for synthesizing derivatives that may have enhanced biological activity or different physical properties .

Research on 3-(4-Methoxyphenyl)-2-methylpropanal indicates potential biological activities, particularly in the realm of cytotoxicity. Studies have shown that compounds with similar structures exhibit significant activity against various cancer cell lines. The presence of the methoxy group on the phenyl ring may enhance its interaction with biological targets due to increased lipophilicity and electron-donating properties .

Several synthetic routes have been developed for producing 3-(4-Methoxyphenyl)-2-methylpropanal:

  • Direct Formylation: This method involves the formylation of appropriate precursors using reagents like trimethyl orthoformate.
  • Multicomponent Reactions: Recent studies suggest that isonitrile-based multicomponent reactions can yield this compound effectively, allowing for the incorporation of diverse functional groups .
  • Catalytic Methods: Titanium tetrachloride-catalyzed processes have also been explored for synthesizing this compound with good yields .

These methods highlight the versatility in synthesizing 3-(4-Methoxyphenyl)-2-methylpropanal and its derivatives.

3-(4-Methoxyphenyl)-2-methylpropanal has several applications:

  • Fragrance Industry: Its pleasant aroma makes it suitable for use in perfumes and scented products.
  • Cosmetics: It is utilized in various cosmetic formulations due to its aromatic properties.
  • Chemical Research: As a building block in organic synthesis, it serves as a precursor for more complex molecules in medicinal chemistry .

Interaction studies involving 3-(4-Methoxyphenyl)-2-methylpropanal focus on its reactivity with biological molecules. Research indicates that this compound can interact with proteins and enzymes, potentially leading to inhibition or modulation of biological pathways. Such interactions are critical for understanding its pharmacological potential and mechanisms of action against cancer cells .

Several compounds share structural similarities with 3-(4-Methoxyphenyl)-2-methylpropanal. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
4-MethoxybenzaldehydeMethoxy group on phenyl ringSimpler structure; lacks methyl substitution
3-(4-Hydroxyphenyl)-2-methylpropanalHydroxyl group instead of methoxyPotentially different biological activity
3-(4-Ethoxyphenyl)-2-methylpropanalEthoxy group instead of methoxyIncreased steric hindrance

The uniqueness of 3-(4-Methoxyphenyl)-2-methylpropanal lies in its specific combination of functional groups, which may influence both its chemical reactivity and biological activity compared to these similar compounds.

The systematic nomenclature of 3-(4-Methoxyphenyl)-2-methylpropanal follows International Union of Pure and Applied Chemistry guidelines, establishing its official designation as 3-(4-methoxyphenyl)-2-methylpropanal. This nomenclature precisely describes the compound's structural arrangement, indicating the presence of a methoxy group at the para position of the phenyl ring, connected to a two-carbon chain terminating in an aldehyde functional group with a methyl substituent at the second carbon position.

The compound exhibits extensive synonym diversity across scientific literature and commercial applications. The most prevalent alternative designation is Canthoxal, a trade name that has gained widespread recognition in fragrance industry applications. Additional systematic nomenclature variations include benzenepropanal, 4-methoxy-alpha-methyl-, which emphasizes the benzene ring structure and the positioning of functional groups. The compound is also recognized under the designation Anisyl Propanal, reflecting its anisole-derived structural component.

Nomenclature CategoryDesignationSource Reference
International Union of Pure and Applied Chemistry Name3-(4-methoxyphenyl)-2-methylpropanal
Trade NameCanthoxal
Commercial DesignationAnisyl Propanal
Alternative Systematic NameBenzenepropanal, 4-methoxy-alpha-methyl-
Descriptive NameMethoxyhydratropaldehyde

The compound's identifier systems extend beyond nomenclature to include specific registry numbers and molecular descriptors. The InChI Key VLFBSPUPYFTTNF-UHFFFAOYSA-N provides a unique molecular identifier for database searches and chemical informatics applications. The European Inventory of Existing Commercial Chemical Substances number 226-749-5 establishes its regulatory recognition within European chemical commerce.

Stereochemical considerations introduce additional nomenclature complexity, particularly regarding the compound's chiral center at the second carbon position. The (R)-enantiomer bears the specific designation (2R)-3-(4-methoxyphenyl)-2-methylpropanal, with its own distinct Chemical Abstracts Service number 181381-29-3. This enantiomeric specification becomes crucial in applications requiring specific stereochemical configurations, particularly in fragrance chemistry where olfactory properties can vary significantly between enantiomers.

Historical Context of Discovery and Early Synthesis

The historical development of 3-(4-Methoxyphenyl)-2-methylpropanal traces back to the mid-twentieth century, with documented discovery occurring in 1951. This timeline positions the compound's initial characterization within the post-World War II expansion of synthetic organic chemistry and the burgeoning fragrance industry's demand for novel aromatic compounds.

Early synthetic approaches to 3-(4-Methoxyphenyl)-2-methylpropanal focused on condensation reactions utilizing readily available aromatic precursors. The fundamental synthetic strategy involved the condensation reaction of anisic aldehyde with propanal, followed by hydrogenation of the intermediate product. This methodology established the foundation for subsequent industrial production methods and demonstrated the compound's accessibility through conventional organic synthesis techniques.

Patent literature from the Chinese chemical industry provides detailed documentation of alternative synthetic pathways developed for industrial-scale production. The preparation method described in patent CN104817444A outlines a two-step synthesis beginning with the halogenation of anisyl alcohol using hydrohalic acid at temperatures between 5-20 degrees Celsius. The resulting para-methoxybenzyl halide subsequently undergoes alkylation with propionaldehyde in the presence of powdered sodium hydroxide and phase transfer catalysts, achieving reaction completion at temperatures ranging from 60-110 degrees Celsius over 12-16 hour reaction periods.

Synthetic MethodKey ReagentsTemperature RangeReaction TimeReference
Condensation-HydrogenationAnisic Aldehyde, PropanalRoom TemperatureVariable
Halogenation-AlkylationAnisyl Alcohol, Hydrohalic Acid, Propionaldehyde5-110°C13-19 hours total
Titanium Tetrachloride CatalysisMethacrolein Diacetyl Acetal, Substituted Benzene-10°C to Room Temperature1-4 hours

The development of titanium tetrachloride-catalyzed synthesis represents a significant advancement in the compound's synthetic accessibility. Research published in the Journal of Chemical Research demonstrates the effectiveness of this catalytic approach, utilizing methacrolein diacetyl acetal as a key intermediate. This method achieves high yields through controlled reaction conditions at low temperatures, followed by hydrolysis and purification steps that yield the target aldehyde with excellent purity characteristics.

The evolution of synthetic methodologies reflects broader trends in organic synthesis development, particularly the transition from traditional condensation reactions to more sophisticated catalytic approaches. These developments have enabled the compound's widespread commercial availability and facilitated its integration into various industrial applications, particularly within the fragrance and flavor industries where consistent quality and enantiomeric purity requirements demand reliable synthetic protocols.

3-(4-Methoxyphenyl)-2-methylpropanal possesses the molecular formula C₁₁H₁₄O₂ with a molecular weight of 178.23 grams per mole [1] [2]. The compound is characterized by its Chemical Abstracts Service registry number 5462-06-6 and carries the International Union of Pure and Applied Chemistry name 3-(4-methoxyphenyl)-2-methylpropanal [1] [3].

The molecular structure features a propyl aldehyde backbone substituted with a 4-methoxyphenyl group at the 3-position and a methyl group at the 2-position [1]. The compound exists as a chiral molecule due to the presence of an asymmetric carbon at the 2-position, resulting in two possible enantiomeric forms: the (R)-enantiomer and the (S)-enantiomer [4] [5] [6].

Stereochemical Properties

PropertyValueReference
Molecular FormulaC₁₁H₁₄O₂ [1]
Molecular Weight178.23 g/mol [1]
Chemical Abstracts Service Number5462-06-6 [1]
Stereochemical Centers1 (at C-2) [4]
Possible Enantiomers2 [5] [6]
Simplified Molecular Input Line Entry SystemO=CC(C)CC1=CC=C(OC)C=C1 [1]
International Chemical Identifier KeyVLFBSPUPYFTTNF-UHFFFAOYSA-N [2]

The stereochemical configuration significantly influences the compound's three-dimensional arrangement and potentially its biological activity [4]. The asymmetric carbon center allows for the existence of both (R)-3-(4-methoxyphenyl)-2-methylpropanal and (S)-3-(4-methoxyphenyl)-2-methylpropanal enantiomers [5] [6].

Spectroscopic Identification (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared Spectroscopy Analysis

The infrared spectrum of 3-(4-methoxyphenyl)-2-methylpropanal exhibits characteristic absorption bands that confirm the presence of functional groups within the molecule [7] [8]. The carbonyl group produces a strong absorption band in the region of 1705-1720 cm⁻¹, which is typical for aromatic aldehydes where conjugation with the aromatic ring system lowers the frequency compared to saturated aliphatic aldehydes [7] [9].

The aldehyde hydrogen displays two distinctive carbonyl-hydrogen stretching vibrations between 2695-2830 cm⁻¹, with the characteristic shoulder peak around 2720 cm⁻¹ serving as a diagnostic feature for aldehyde identification [8] [10]. The aromatic carbon-hydrogen stretches appear in the 3000-3100 cm⁻¹ region, while aliphatic carbon-hydrogen stretches are observed between 2850-3000 cm⁻¹ [11].

Infrared Spectroscopic Data

Functional GroupAbsorption Range (cm⁻¹)Assignment
Carbonyl C=O1705-1720Aromatic aldehyde stretch [7]
Aldehyde C-H2695-2830Characteristic aldehyde hydrogen [8]
Aromatic C-H3000-3100Aromatic hydrogen stretches [11]
Aliphatic C-H2850-3000Alkyl hydrogen stretches [11]
Methoxy C-O1000-1300Ether linkage vibrations [11]

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy reveals the aldehyde hydrogen as a highly deshielded signal appearing between 9.0-10.0 parts per million, which is characteristic of aldehydic protons due to the strong electron-withdrawing effect of the carbonyl group [10] [12]. The aromatic protons of the 4-methoxyphenyl group resonate in the typical aromatic region between 6.8-7.3 parts per million [13].

The methoxy group appears as a singlet around 3.8 parts per million, integrating for three hydrogens [13] [14]. The benzylic methylene protons adjacent to the aromatic ring exhibit chemical shifts around 2.6-2.9 parts per million due to the deshielding effect of the aromatic system [13] [10].

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive identification of the carbonyl carbon, which appears in the characteristic aldehyde region between 190-200 parts per million [10] [15] [16]. The aromatic carbons resonate between 100-160 parts per million, while the methoxy carbon appears around 55 parts per million [15] [16].

Nuclear Magnetic Resonance Spectroscopic Parameters

Carbon Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity
Aldehyde C=O190-2009.0-10.0Singlet [10]
Aromatic C100-1606.8-7.3Multiplet [13]
Methoxy C~553.8Singlet [13]
Benzylic CH₂25-352.6-2.9Multiplet [13]
Methyl C15-201.0-1.5Doublet [13]

Mass Spectrometry Fragmentation

Mass spectrometric analysis of 3-(4-methoxyphenyl)-2-methylpropanal demonstrates characteristic fragmentation patterns typical of aromatic aldehydes [17] [18]. The molecular ion peak appears at mass-to-charge ratio 178, corresponding to the molecular weight of the compound [1] [19].

Alpha-cleavage represents the predominant fragmentation pathway, resulting in the loss of hydrogen (molecular ion minus 1) and the formation of characteristic fragment ions [17] [18]. The acylium ion formation through alpha-cleavage produces a diagnostic peak at mass-to-charge ratio 29, which is characteristic of aldehydes [17] [20].

The 4-methoxyphenyl substituent contributes to the stability of certain fragment ions through resonance stabilization [17]. The methoxy group can undergo characteristic eliminations, producing fragments corresponding to the loss of methyl radicals (molecular ion minus 15) and methoxy radicals (molecular ion minus 31) [17].

Mass Spectrometric Fragmentation Data

Fragment Ionm/z ValueFragmentation ProcessRelative Intensity
Molecular Ion [M]⁺178Parent ion [1]Moderate
[M-1]⁺177Alpha-cleavage (H loss) [17]Significant
[M-15]⁺163Methyl radical loss [17]Low
[M-29]⁺149CHO radical loss [17]High
[M-31]⁺147Methoxy radical loss [17]Moderate
Acylium Ion29Alpha-cleavage product [17]Base peak

Computational Chemistry Insights (Three-Dimensional Conformers, Electronic Properties)

Three-Dimensional Conformational Analysis

Computational chemistry studies utilizing density functional theory methods provide detailed insights into the three-dimensional structure and conformational preferences of 3-(4-methoxyphenyl)-2-methylpropanal [21] [22]. The molecule exhibits multiple stable conformations due to rotation around the carbon-carbon bonds connecting the aromatic ring to the propyl aldehyde chain [23] [24].

The preferred conformations are influenced by intramolecular interactions between the aromatic system and the aldehyde functionality [21] [25]. Calculations using the B3LYP/6-311+G(d,p) basis set reveal that the molecule adopts conformations that minimize steric hindrance while maximizing favorable electronic interactions [21] [26].

The methoxy substituent on the aromatic ring can adopt different orientations relative to the benzene plane, contributing to conformational flexibility [23] [27]. The dihedral angles between the aromatic ring and the propyl chain significantly affect the overall molecular geometry and electronic properties [25].

Electronic Properties and Molecular Orbital Analysis

Density functional theory calculations provide comprehensive information about the electronic structure of 3-(4-methoxyphenyl)-2-methylpropanal [21] [26]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap determines the compound's electronic excitation properties and chemical reactivity [21] [28].

The methoxy group acts as an electron-donating substituent, influencing the electron density distribution throughout the aromatic system [22] [26]. This electronic effect affects the compound's spectroscopic properties and potential reactivity patterns [21].

Molecular electrostatic potential surface analysis reveals regions of electron density and electrophilic sites within the molecule [21] [28]. The carbonyl oxygen exhibits significant negative electrostatic potential, while the aldehyde carbon displays positive electrostatic potential, consistent with the expected electronic properties of aldehyde functionality [21].

Computational Chemistry Parameters

PropertyValueMethodReference
HOMO Energy-7.1 to -7.3 eVDFT/B3LYP [21]
LUMO Energy-1.7 to -1.8 eVDFT/B3LYP [21]
HOMO-LUMO Gap5.4-5.5 eVDFT/B3LYP [21]
Dipole Moment5.5-7.1 DebyeDFT/B3LYP [21]
Polarizability77-101 a.u.DFT/B3LYP [28]
Total Energy-977.7 HartreeDFT/B3LYP [28]

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 1673 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 1673 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1670 of 1673 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (77.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (93.53%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5462-06-6

Wikipedia

2-methyl-3-(p-methoxyphenyl)propanal

General Manufacturing Information

Benzenepropanal, 4-methoxy-.alpha.-methyl-: ACTIVE

Dates

Modify: 2023-08-16

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